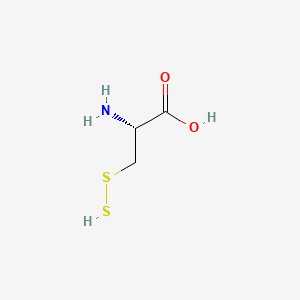

Thiocysteine

概要

説明

S-メルカプトシステイン: は、L-システイン-S-抱合体のクラスに属する有機化合物です。それはL-システインに結合したチオ基の存在によって特徴付けられます。

科学的研究の応用

Chemistry: : In chemistry, S-Mercaptocysteine is used as a building block for the synthesis of more complex molecules.

Biology: : In biological research, S-Mercaptocysteine is studied for its role in cellular processes and its potential as a therapeutic agent. It has been shown to exhibit antioxidant properties and may play a role in modulating cellular redox states .

Medicine: : In medicine, S-Mercaptocysteine is investigated for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that it can induce cell cycle arrest and promote apoptosis in cancer cells .

Industry: : In the industrial sector, S-Mercaptocysteine is used in the production of various pharmaceuticals and fine chemicals. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .

将来の方向性

準備方法

合成経路と反応条件: : S-メルカプトシステインは、さまざまな方法で合成できます。一般的なアプローチの1つは、L-システインと硫黄含有試薬を制御された条件下で反応させることです。 反応は通常、目的の生成物の形成を促進するために適切な溶媒と触媒を必要とします .

工業的生産方法: : S-メルカプトシステインの工業的生産には、通常、高収率と純度を実現するための反応条件の最適化が含まれます。 これには、一貫性のあるスケーラブルな生産を確実にするために、連続フローリアクターや自動合成システムなどの高度な技術の使用が含まれる場合があります .

化学反応の分析

反応の種類: : S-メルカプトシステインは、酸化、還元、置換反応など、いくつかのタイプの化学反応を起こします。 これらの反応は、チオ基とアミノ酸骨格の存在によって影響を受けます .

一般的な試薬と条件: : S-メルカプトシステインの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 温度、pH、溶媒などの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします .

生成される主要な生成物: : S-メルカプトシステインの反応から生成される主要な生成物は、特定の反応の種類によって異なります。たとえば、酸化反応ではジスルフィドが生成される場合があり、還元反応ではチオールが生成される場合があります。 置換反応では、官能基が修飾されたさまざまな誘導体の形成につながる可能性があります .

科学研究アプリケーション

化学: : 化学では、S-メルカプトシステインは、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: : 生物学的調査では、S-メルカプトシステインは、細胞プロセスにおける役割と治療剤としての可能性について研究されています。 抗酸化作用を示し、細胞のレドックス状態の調節に役割を果たす可能性があることが示されています .

医学: : 医学では、S-メルカプトシステインは、抗がん剤としての使用など、潜在的な治療用途について調査されています。 研究によると、癌細胞で細胞周期停止を誘発し、アポトーシスを促進することが示されています .

業界: : 産業部門では、S-メルカプトシステインは、さまざまな医薬品やファインケミカルの生産に使用されています。 さまざまな化学反応を起こす能力により、複雑な分子の合成における貴重な中間体となっています .

類似化合物との比較

Comparison with Other Similar Compounds: : S-Mercaptocysteine is often compared with other sulfur-containing amino acids, such as S-allyl-L-cysteine and S-allyl mercaptocysteine. While these compounds share some structural similarities, S-Mercaptocysteine is unique in its specific interactions and effects on cellular processes .

List of Similar Compounds

- S-Allyl-L-Cysteine

- S-Allyl Mercaptocysteine

- L-Cysteine

- N-Acetylcysteine

作用機序

作用機序: : S-メルカプトシステインがその効果を発揮するメカニズムには、細胞標的および経路との相互作用が含まれます。レドックス調節とアポトーシスに関与する酵素の活性を調節することが示されています。 たとえば、アポトーシス促進タンパク質を活性化し、アポトーシス抑制タンパク質を阻害することで、癌細胞でプログラム細胞死を引き起こす可能性があります .

分子標的と経路: : S-メルカプトシステインは、ミトコンドリアアポトーシス経路など、さまざまな分子経路を標的としています。 Baxの活性化を誘導し、Bcl-2とBcl-X Lの発現を減らし、その後、カスパーゼ-9とカスパーゼ-3を活性化してアポトーシスを引き起こす可能性があります .

類似の化合物との比較

他の類似の化合物との比較: : S-メルカプトシステインは、S-アリル-L-システインやS-アリルメルカプトシステインなど、他の硫黄含有アミノ酸と比較されることがよくあります。 これらの化合物はいくつかの構造的類似性を共有していますが、S-メルカプトシステインは、細胞プロセスに対する特定の相互作用と効果においてユニークです .

類似の化合物のリスト

- S-アリル-L-システイン

- S-アリルメルカプトシステイン

- L-システイン

- N-アセチルシステイン

特性

IUPAC Name |

2-amino-3-(disulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S2/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKONSCREBSMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863591 | |

| Record name | 3-Disulfanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5652-32-4 | |

| Record name | Thiocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5652-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

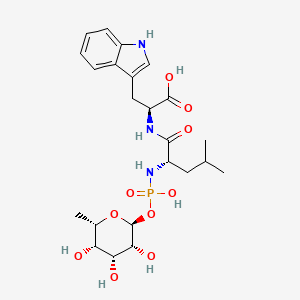

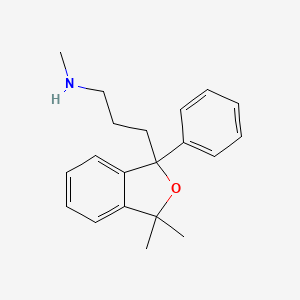

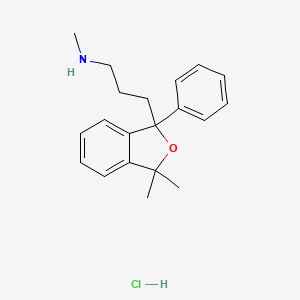

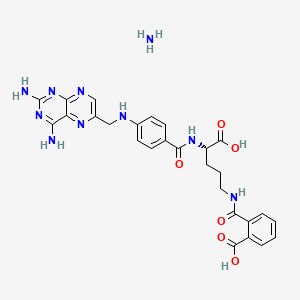

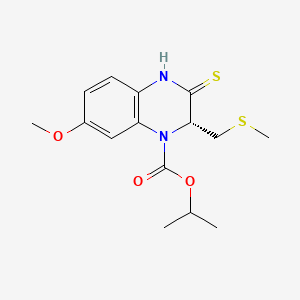

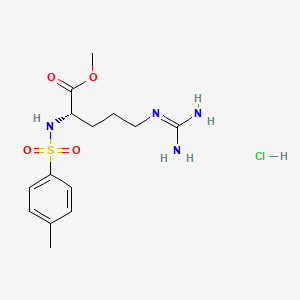

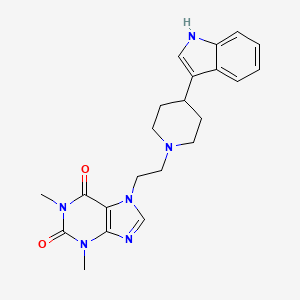

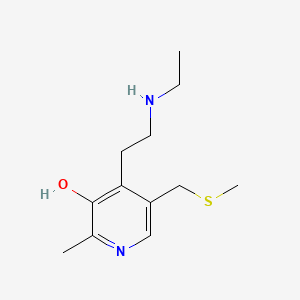

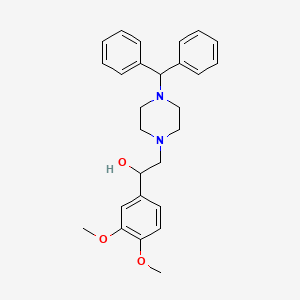

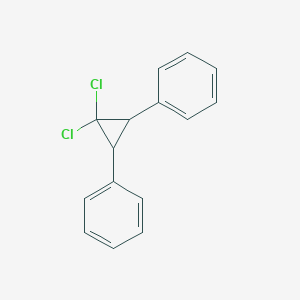

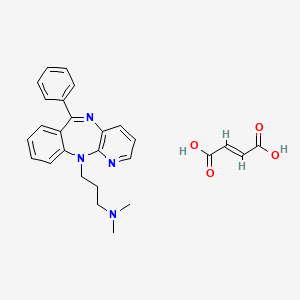

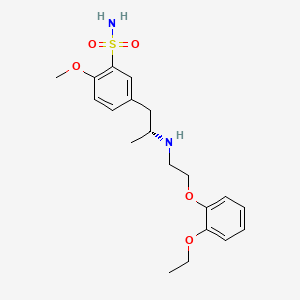

Feasible Synthetic Routes

A: Thiocysteine is not a standard amino acid incorporated during protein synthesis. Instead, it primarily arises from the enzymatic degradation of L-cystine by enzymes known as cystine lyases. [, , ]

A: Cystine lyases utilize a β-elimination mechanism to cleave the disulfide bond in L-cystine. This reaction generates this compound, pyruvate, and ammonia as products. [, , ]

A: The molecular formula of this compound is C3H7NO2S2, and its molecular weight is 153.21 g/mol. [, ]

A: this compound exhibits limited stability in aqueous solutions, rapidly decomposing to form cystine and elemental sulfur. [] This inherent instability poses challenges for its isolation and characterization.

A: Research suggests that this compound can act as a sulfur donor in certain biological processes. For example, it has been implicated in the formation of protein persulfides through S-sulfhydration. []

A: this compound can donate its sulfane sulfur atom to cysteine residues within proteins, leading to the formation of a persulfide bond (-S-SH). This post-translational modification can significantly impact protein function. []

A: Protein S-sulfhydration is an emerging area of research with implications for various cellular processes, including redox signaling, enzyme activity regulation, and protection against oxidative stress. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。